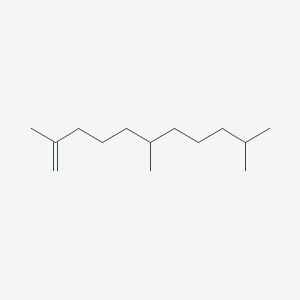

1-Undecene, 2,6,10-trimethyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32765-42-7 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

2,6,10-trimethylundec-1-ene |

InChI |

InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h13-14H,1,6-11H2,2-5H3 |

InChI Key |

UGLLTXQVKUBCQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(=C)C |

Origin of Product |

United States |

Stereochemical and Isomeric Considerations of 1 Undecene, 2,6,10 Trimethyl

Regioisomeric Analysis of Branched Undecenes

Regioisomers are a type of constitutional isomer where the atoms are connected in a different order. In the context of 1-Undecene (B165158), 2,6,10-trimethyl, regioisomerism can arise from two main sources: the position of the double bond and the location of the methyl group substituents.

The parent chain is an undecene, meaning it is an 11-carbon chain with one double bond. nih.gov The designation "1-Undecene" specifies that the double bond is located between the first and second carbon atoms. Regioisomers of this compound would have the double bond at different positions along the carbon chain, leading to compounds such as 2-Undecene, 2,6,10-trimethyl; 3-Undecene, 2,6,10-trimethyl; and so on. Each of these would have distinct chemical and physical properties due to the different electronic environments of the double bond.

Furthermore, the methyl groups could be positioned at different carbons on the undecene backbone, creating another set of regioisomers. For instance, a compound named 2,7,10-trimethyl-1-undecene would be a regioisomer of 2,6,10-trimethyl-1-undecene. The naming of these branched alkenes follows a systematic approach where the longest carbon chain containing the double bond is identified, and the carbons are numbered to give the double bond the lowest possible number. youtube.com

Table 1: Examples of Regioisomers of Trimethylundecene

| IUPAC Name | Position of Double Bond | Positions of Methyl Groups |

| 1-Undecene, 2,6,10-trimethyl | C1-C2 | C2, C6, C10 |

| 2-Undecene, 2,6,10-trimethyl | C2-C3 | C2, C6, C10 |

| 1-Undecene, 3,7,10-trimethyl | C1-C2 | C3, C7, C10 |

Enantiomeric and Diastereomeric Forms and Their Elucidation

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. lumenlearning.com This class of isomers includes enantiomers and diastereomers, which are of particular importance for this compound due to the presence of chiral centers.

A chiral center is a carbon atom that is attached to four different groups. gcms.cz In the structure of this compound, the carbon atoms at positions 6 and 10 are chiral centers.

Carbon-6 is bonded to a hydrogen atom, a methyl group, a -(CH2)3-C(CH3)=CH2 group, and a -(CH2)3-CH(CH3)2 group.

Carbon-10 is bonded to a hydrogen atom, a methyl group, a -(CH2)3-CH(CH3)-(CH2)3-C(CH3)=CH2 group, and a methyl group (as part of an isopropyl group).

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. youtube.com For this compound, this would be 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. lumenlearning.com The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. youtube.com

The elucidation, or separation and identification, of these stereoisomers typically requires chiral-specific analytical techniques. Chiral gas chromatography is a powerful method for separating enantiomers and diastereomers, allowing for their individual characterization. gcms.cz

Influence of Methyl Branching on Molecular Conformation and Isomer Stability

The presence and positioning of the three methyl groups in this compound have a significant impact on its molecular conformation and the relative stability of its isomers.

Molecular Conformation: The methyl groups introduce steric hindrance, which influences the rotational freedom around the single bonds in the carbon chain. The molecule will preferentially adopt conformations that minimize the steric strain between the bulky methyl groups and other parts of the molecule. lumenlearning.com This is particularly relevant for the rotation around the C5-C6 and C9-C10 bonds. The study of energy changes that occur with bond rotation is known as conformational analysis. maricopa.edu The most stable conformations will be those where the large groups are positioned as far apart as possible, a state often referred to as the anti-conformation. maricopa.edu

Isomer Stability: The stability of alkenes is influenced by several factors, with the degree of substitution of the double bond being a key determinant. More substituted alkenes, meaning those with more alkyl groups attached to the carbons of the double bond, are generally more stable. masterorganicchemistry.com This increased stability is attributed to hyperconjugation, which involves the stabilizing interaction of the sigma bonds of the alkyl groups with the pi system of the double bond. masterorganicchemistry.comfiveable.me

In this compound, the double bond is disubstituted, with one of the carbons of the double bond attached to two other carbons. Its regioisomers where the double bond is more centrally located and thus more substituted (e.g., a trisubstituted or tetrasubstituted double bond) would generally be more stable.

Furthermore, steric strain can destabilize isomers. For regioisomers that can exist as E/Z (or cis/trans) isomers, the trans (E) isomer, where the larger substituent groups are on opposite sides of the double bond, is typically more stable than the cis (Z) isomer due to reduced steric repulsion. stackexchange.com

Table 2: Summary of Factors Influencing Isomer Stability

| Factor | Description | Effect on this compound and its Isomers |

| Degree of Substitution | The number of alkyl groups attached to the double bond carbons. | Regioisomers with more substituted double bonds are generally more stable. |

| Steric Strain | Repulsive interactions between bulky groups in close proximity. | Trans (E) isomers of regioisomers are more stable than cis (Z) isomers. |

| Hyperconjugation | Stabilizing interaction between C-H sigma bonds and the pi system of the alkene. | Contributes to the stability of the branched structure. masterorganicchemistry.comfiveable.me |

| Chain Branching | The presence of alkyl branches on the main carbon chain. | Branched isomers are generally more stable than their straight-chain counterparts. researchgate.net |

Biosynthetic Pathways and Mechanistic Insights into Methyl Branched Alkene Formation

Enzymatic Routes to Branched Alkene Biosynthesis

The biosynthesis of branched alkenes is a multi-step enzymatic process. It begins with the construction of a long-chain fatty acid precursor with methyl branches, which is then converted into the final alkene product.

The fundamental framework for building the carbon chain of 1-undecene (B165158), 2,6,10-trimethyl is the fatty acid biosynthesis (FAS) pathway. openstax.orgnih.gov In typical fatty acid synthesis, the chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. openstax.orglibretexts.org The process starts with a primer molecule, usually acetyl-CoA, which is loaded onto an acyl carrier protein (ACP). nih.govlibretexts.org Subsequently, a series of condensation, reduction, dehydration, and another reduction reaction adds two carbons from malonyl-ACP, extending the acyl chain. youtube.com This cycle repeats until the desired chain length is achieved. openstax.org For branched alkenes, this canonical pathway is modified to incorporate methyl groups.

The synthesis of the C14 branched fatty acid precursor, 2,6,10-trimethylundecanoic acid, involves the use of specific intermediates that introduce methyl branches. hmdb.canih.gov The process still relies on the core machinery of the FAS system, where an acyl group is transferred between enzymatic domains while attached to an acyl carrier protein (ACP). nih.gov

The introduction of methyl branches into the fatty acid chain is primarily achieved through the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation steps. nih.gov Fatty acid synthase (FASN) exhibits a degree of promiscuity and can utilize methylmalonyl-CoA as an extender unit instead of the usual malonyl-CoA. nih.gov When methylmalonyl-CoA is incorporated, a methyl group is introduced at the alpha position relative to the carboxyl group of the extender unit, resulting in a methyl-branched fatty acid. nih.gov

The biosynthesis of 2,6,10-trimethylundecanoic acid likely involves the incorporation of three methylmalonyl-CoA molecules at specific points in the elongation process to generate the methyl branches at positions 2, 6, and 10. The process is initiated, and at the appropriate chain lengths, the FAS complex selects methylmalonyl-CoA over malonyl-CoA for the condensation reaction. An enzyme, ECHDC1, has been identified that degrades methylmalonyl-CoA, thereby limiting the extent of methyl-branched fatty acid synthesis. nih.gov

Table 1: Key Molecules in Fatty Acid Elongation

| Molecule | Role in Biosynthesis |

|---|---|

| Acetyl-CoA | Common starter unit for fatty acid synthesis. openstax.org |

| Malonyl-CoA | The primary two-carbon donor for chain elongation in straight-chain fatty acids. libretexts.org |

| Methylmalonyl-CoA | A three-carbon donor that introduces a methyl branch when incorporated by fatty acid synthase. nih.govwikipedia.org |

The final step in the biosynthesis of many hydrocarbons, including terminal alkenes, is the removal of the carboxyl group from the fatty acid precursor. This is accomplished by decarboxylase or decarbonylase enzymes. nih.govdtu.dkredalyc.org A prominent family of enzymes involved in this process is the non-heme iron oxygenases. d-nb.infonih.govnih.gov These enzymes catalyze a variety of oxidative reactions. d-nb.infoacs.orgnih.gov

For instance, the enzyme UndA, a non-heme iron oxidase found in Pseudomonas, converts medium-chain fatty acids (C10–C14) into their corresponding terminal olefins (1-alkenes). nih.gov This transformation is an oxygen-dependent reaction that results in the decarboxylation of the fatty acid. nih.gov Similarly, aldehyde decarbonylases can act on fatty aldehydes, which are formed by the reduction of fatty acyl-CoAs, to produce alkanes. acs.org The formation of the terminal double bond in 1-undecene, 2,6,10-trimethyl from its precursor, 2,6,10-trimethylundecanoic acid, is likely catalyzed by a similar non-heme iron-dependent decarboxylase that recognizes the branched-chain fatty acid as a substrate.

Precursor Incorporation Studies

Understanding the origin of the building blocks for this compound provides insight into how the carbon skeleton is assembled. Studies on precursor incorporation trace the metabolic origins of both the main carbon chain and the methyl branches.

The catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a key source of precursors for branched-chain fatty acid synthesis. nih.govmdpi.com The breakdown of these essential amino acids does not occur primarily in the liver but in other tissues like skeletal muscle. mdpi.comnih.gov

The catabolism pathways are as follows:

Valine degradation yields propionyl-CoA.

Isoleucine breakdown produces both acetyl-CoA and propionyl-CoA.

Leucine catabolism results in acetyl-CoA and acetoacetate.

Propionyl-CoA, derived from valine and isoleucine, is a crucial precursor for the synthesis of methylmalonyl-CoA, the direct donor of the methyl branch. youtube.comnih.gov The initial transamination of BCAAs converts them into their respective branched-chain α-keto acids (BCKAs). mdpi.comnih.gov These are then oxidatively decarboxylated to form acyl-CoA derivatives that feed into central metabolism. nih.gov

Table 2: BCAA Catabolism Products and their Role

| Branched-Chain Amino Acid | Key Catabolic Products | Contribution to Branched Alkene Synthesis |

|---|---|---|

| Valine | Propionyl-CoA youtube.com | Precursor for methylmalonyl-CoA (methyl branch). nih.govwikipedia.org |

| Isoleucine | Propionyl-CoA, Acetyl-CoA mdpi.com | Precursor for methylmalonyl-CoA and chain elongation. |

The elongation of the hydrocarbon chain that forms the backbone of this compound relies on the interplay between propionate (B1217596) and acetate (B1210297) metabolism.

Acetate Metabolism : Acetate, in the form of acetyl-CoA, serves as the primary building block for the fatty acid chain. openstax.org It provides the initial two-carbon starter unit and, after carboxylation to malonyl-CoA, the subsequent two-carbon units for elongation. libretexts.org

Propionate Metabolism : Propionate is activated to propionyl-CoA. This molecule can then be carboxylated by propionyl-CoA carboxylase, an ATP-dependent enzyme, to form (S)-methylmalonyl-CoA. nih.gov An epimerase then converts it to (R)-methylmalonyl-CoA, which is the form used by fatty acid synthase to introduce a methyl branch. nih.govtaylorandfrancis.com Therefore, the availability of propionate directly influences the cell's capacity to produce methyl-branched lipids. nih.gov

The biosynthesis of this compound thus involves a coordinated process where acetyl-CoA units build the main chain, and propionyl-CoA-derived methylmalonyl-CoA is periodically incorporated to create the characteristic methyl branches at positions 2, 6, and 10.

Stereochemical Control and Regioselectivity in Biosynthetic Processes

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific location of chemical bonds (regioselectivity) in this compound are determined by the enzymatic machinery responsible for its synthesis. In the realm of terpene biosynthesis, terpene synthases are the master catalysts that orchestrate these outcomes. nih.gov

The biosynthesis of sesquiterpenes commences with the acyclic precursor, farnesyl pyrophosphate (FPP), which is formed from three isoprene (B109036) units. wikipedia.org The journey from this linear molecule to a vast array of cyclic and acyclic products is governed by the terpene synthase active site. researchgate.net This active site acts as a molecular mold, forcing the flexible FPP substrate to adopt a specific conformation. This initial folding is a critical determinant of the final product's structure.

The catalytic cascade is initiated by the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. acs.org This highly reactive intermediate can then undergo a series of transformations, including intramolecular cyclizations, hydride shifts, and rearrangements, all within the controlled environment of the enzyme's active site. proquest.com For an acyclic product like this compound, the enzyme would guide the carbocation through a specific series of rearrangements while preventing cyclization.

Stereochemical Control:

The stereochemistry at the chiral centers (C2, C6, and C10) of this compound is established by the precise orientation of the substrate and the carbocation intermediates within the enzyme's active site. The enzyme's amino acid residues interact with the substrate and intermediates through a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions effectively shield one face of the carbocation from attack, allowing for the addition of a proton or the formation of a double bond from a specific direction, thus fixing the stereochemistry. nih.gov

Regioselectivity:

The regioselectivity of the double bond formation at the C1 position is the final step in the proposed biosynthetic pathway. After any potential rearrangements of the farnesyl carbocation, the reaction is terminated by the abstraction of a proton from a carbon atom adjacent to the positive charge, leading to the formation of a double bond. The terpene synthase active site contains specific basic amino acid residues positioned to abstract a proton from a particular carbon, in this case, likely from the C2 methyl group or the C1 methylene (B1212753) group of a rearranged intermediate, to yield the terminal alkene. This directed deprotonation ensures the formation of the double bond at the desired location. nih.gov

The formation of an irregular C14 skeleton, as seen in this compound, suggests a modification of the typical C15 sesquiterpene backbone. This could occur through the loss of a methyl group at some stage of the biosynthetic cascade, a process that would also be under strict enzymatic control. While the specific enzymes and mechanisms for this particular compound remain to be discovered, the principles of stereochemical and regioselective control in terpene biosynthesis provide a robust framework for understanding its formation.

Chemical Synthesis Strategies for 1 Undecene, 2,6,10 Trimethyl and Analogous Branched Alkenes

Classical Olefination Reactions for Carbon-Carbon Double Bond Formation

Classical olefination reactions remain a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds from carbonyl compounds.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), typically prepared by treating a phosphonium salt with a strong base. lumenlearning.com This ylide reacts with a carbonyl compound through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orglumenlearning.com A key advantage of the Wittig reaction is that the double bond is formed at a specific location, avoiding the isomeric mixtures that can result from elimination reactions. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification that uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react under milder conditions and with a broader range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com A significant practical advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction, simplifying product purification. wikipedia.org

The stereoselectivity of these reactions is a critical aspect. Non-stabilized Wittig ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The HWE reaction generally provides excellent selectivity for the (E)-alkene, which is the thermodynamically more stable isomer. wikipedia.orgnrochemistry.comnih.gov However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/additive combinations (e.g., KHMDS/18-crown-6), can reverse this selectivity to produce (Z)-alkenes with high fidelity. nrochemistry.comnih.govorganicchemistrydata.orgresearchgate.net

For the synthesis of a branched alkene like 1-undecene (B165158), 2,6,10-trimethyl, a retrosynthetic approach using the Wittig or HWE reaction would involve disconnecting the molecule at the double bond. This would lead to a C13 aldehyde (e.g., 5,9-dimethyldecanal) and a C1 Wittig reagent (e.g., methylenetriphenylphosphorane (B3051586), Ph₃P=CH₂). The use of methylenetriphenylphosphorane is a very common application of the Wittig reaction for installing a terminal methylene (B1212753) group. lumenlearning.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate (B1237965) Carbanion (e.g., (RO)₂P(O)CHR⁻) |

| Reactivity | Reacts with aldehydes and ketones. wikipedia.org Stabilized ylides are less reactive. organic-chemistry.org | More nucleophilic than Wittig ylides; reacts readily with hindered ketones. nrochemistry.com |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove). wikipedia.org |

| Stereoselectivity | Non-stabilized ylides favor (Z)-alkenes; stabilized ylides favor (E)-alkenes. organic-chemistry.org | Generally favors (E)-alkenes. wikipedia.orgnih.gov (Z)-selectivity achievable with modifications (e.g., Still-Gennari). nrochemistry.comresearchgate.net |

Catalytic Approaches to Branched Alkene Synthesis

Catalytic methods offer powerful alternatives for synthesizing branched alkenes, often providing higher efficiency, atom economy, and novel reaction pathways.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalogen. acs.org For the synthesis of branched alkenes, catalysts based on palladium, nickel, and other transition metals are widely used. nih.govnih.gov

Nickel-catalyzed reactions are particularly relevant for alkene synthesis. For instance, a highly efficient synthesis of 1-undecene, a linear analogue of the target molecule, has been demonstrated through the nickel-catalyzed coupling of an alkyl Grignard reagent (allylmagnesium chloride) with an organosulfur compound (p-toluenesulfonic acid n-octyl ester) in the presence of nickel dichloride. chemicalbook.com This approach could be adapted to synthesize branched alkenes by using appropriately branched starting materials. For example, coupling a branched Grignard reagent with a branched alkyl halide could construct the desired carbon framework.

The general strategy of alkene dicarbofunctionalization, where two new carbon-carbon bonds are formed across an alkene, is an emerging and powerful method for rapidly building molecular complexity from simple precursors. nih.gov

Olefin metathesis is a Nobel Prize-winning reaction that redistributes alkylidene fragments between two alkenes, catalyzed by transition metal carbene complexes, primarily those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org This reaction has become a premier method for C-C double bond formation due to its high functional group tolerance and catalytic efficiency. sigmaaldrich.comresearchgate.net

Key variations applicable to the synthesis of branched alkenes include:

Cross-Metathesis (CM): This intermolecular reaction joins two different alkenes. sigmaaldrich.commasterorganicchemistry.com For chain elongation, a shorter terminal alkene can be coupled with a longer one. For instance, a branched α-olefin could be reacted with a functionalized alkene to build a complex carbon skeleton. A significant driving force for CM reactions involving terminal alkenes is the release of ethylene (B1197577) gas, which shifts the equilibrium toward the product. wikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): This intramolecular reaction of a diene is highly effective for synthesizing cyclic compounds but can also be part of a strategy to build complex acyclic structures through subsequent ring-opening. researchgate.netmasterorganicchemistry.com

Ring-Opening Metathesis Polymerization (ROMP): This process uses the strain of a cyclic alkene to drive the formation of a polymer. researchgate.netlibretexts.org While primarily for polymerization, the principles can be applied in ring-opening metathesis (ROM) strategies. wikipedia.org

The functionalization of terpenes and other naturally derived branched molecules using olefin metathesis is an area of active research, providing green and atom-economic routes to high-value chemicals. researchgate.net

Table 2: Overview of Key Olefin Metathesis Reactions

| Reaction Type | Description | Application in Branched Alkene Synthesis |

|---|---|---|

| Cross-Metathesis (CM) | Intermolecular exchange of alkylidene groups between two different alkenes. masterorganicchemistry.com | Chain elongation and introduction of functional groups by coupling simple branched alkenes with other olefins. sigmaaldrich.com |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene and a small olefin byproduct (e.g., ethylene). researchgate.net | Synthesis of cyclic branched alkenes or as an intermediate step in more complex syntheses. |

| Ring-Opening Metathesis (ROM) | Reaction of a cyclic alkene (often strained) to form an acyclic diene. wikipedia.org | Can be used to convert cyclic precursors into linear, functionalized branched alkenes. |

Selective Hydrogenation of Branched Polyenes to Mono-Alkenes (e.g., farnesene (B8742651) derivatives)

Many branched alkenes are derived from naturally occurring polyenes, such as farnesene. A critical step in converting these precursors is the selective hydrogenation of specific double bonds while leaving one desired double bond intact. This process is challenging because over-hydrogenation to the fully saturated alkane (e.g., farnesane) can easily occur. google.comnih.gov

Catalytic systems have been developed to achieve this selectivity. For example, methods exist for the selective partial hydrogenation of β-farnesene to yield mono-olefinic products. google.com These processes often use palladium-based catalysts and carefully controlled reaction conditions (e.g., hydrogen pressure, temperature) in a two-stage process to first favor hydrogenation of the conjugated diene system and then control the reduction of the remaining double bonds. google.com Catalysts based on palladium ferrocenyl amine sulfides have also shown selectivity in the hydrogenation of conjugated dienes to monoenes, with a notable feature being that trisubstituted double bonds are hydrogenated much more slowly than mono- or disubstituted ones. researchgate.net This differential reactivity is key to achieving the desired partial hydrogenation.

The conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into valuable chemicals is a major goal in catalysis research. chemistryworld.com The direct synthesis of branched alkenes from syngas is possible using bifunctional catalyst systems, typically composed of a metal oxide and a zeolite. nih.govmdpi.com

In this process, syngas is first converted into oxygenated intermediates, such as methanol (B129727) or dimethyl ether, on the metal oxide surface (e.g., ZrO₂, ZnCrOₓ). nih.govmdpi.com These intermediates then migrate to the acidic sites of a zeolite (e.g., SAPO-34, HZSM-5), where they undergo a series of C-C coupling, dehydration, and isomerization reactions to form light olefins. nih.govmdpi.com The product distribution, including the degree of branching, can be tuned by the choice of metal oxide, zeolite topology, and reaction conditions. Research has shown that low-molecular-weight, branched-chain alkenes can be selectively formed from CO-H₂ mixtures over various metal oxide catalysts (e.g., oxides of Y, La, Ce, Zr) under specific pressure and temperature conditions. rsc.org

Regioselective and Stereoselective Synthesis Methodologies for Branched Alkene Scaffolds

The creation of trisubstituted alkenes, a structural motif present in 1-Undecene, 2,6,10-trimethyl, is a significant challenge in organic synthesis due to the need to control the geometry of the double bond and the placement of substituents. acs.org A variety of methods have been developed to address this, often relying on metal-catalyzed reactions and specialized reagents to achieve high levels of selectivity.

Key strategies for the regioselective and stereoselective synthesis of branched alkenes include:

Hydroalkylation of Alkynes: This method provides a powerful route to trisubstituted alkenes. Nickel-catalyzed hydroalkylation of alkynyl boronamides, for instance, allows for the coupling of various partners like primary and secondary alkyl iodides with high regio- and diastereoselectivity. nih.govresearchgate.net The boryl group acts as a versatile directing group, controlling the regioselectivity of the hydroalkylation before being replaced in a subsequent cross-coupling step. nih.govresearchgate.net

Carbometalation Reactions: The stereoselective addition of organometallic reagents across a carbon-carbon triple bond is a classic and effective strategy. The Normant carbocupration, which involves the addition of an organocopper reagent to a terminal acetylene, is highly effective for preparing trisubstituted alkenes with excellent E/Z selectivity. beilstein-journals.org To access more sterically demanding tetrasubstituted alkenes, sequential carbocupration followed by a sulfur-lithium exchange has been developed. beilstein-journals.org Similarly, carbogallation, the addition of an organogallium reagent, followed by a cross-coupling reaction, offers a sequential process for synthesizing trisubstituted alkenes with defined regio- and stereochemistry. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are mainstays of modern synthesis. The Suzuki reaction, which couples an organoborane with an organic halide, and the Heck reaction, which couples an alkene with an aryl or vinyl halide, are widely used for constructing complex carbon skeletons, including branched alkenes. chemistry.coach A highly selective route to trisubstituted alkenes involves the hydroboration of 1-halo-1-alkynes to generate (Z)-1-halo-1-alkenyl(pinacol)boranes, which can then undergo tandem Negishi-Suzuki coupling to yield the desired product with high isomeric purity. nih.gov

Modified Olefination Reactions: While classic Wittig reactions often provide poor stereoselectivity for trisubstituted alkenes, modified versions offer significant improvements. The Horner-Wadsworth-Emmons (HWE) reaction, particularly with α-brominated phosphonates, can be used to synthesize α-bromo-α,β-unsaturated esters, which are versatile precursors for trisubstituted alkenes via subsequent coupling reactions. acs.org

Lewis Acid-Catalyzed Reactions: Novel approaches using Lewis acids can facilitate the synthesis of highly substituted alkenes. For example, the reaction of internal alkynols with 2-pyrrolyl arylamines, catalyzed by a Lewis acid, can produce trisubstituted alkenes that feature a quaternary carbon atom. acs.org

These methodologies represent powerful tools for chemists to construct complex, branched alkenes analogous to this compound, with precise control over the final structure.

Table 1: Comparison of Methodologies for Regio- and Stereoselective Synthesis of Branched Alkenes

| Methodology | Key Features | Selectivity Control | Typical Substrates | Ref |

|---|---|---|---|---|

| Hydroalkylation | Nickel-catalyzed; uses boryl directing groups. | High regio- and diastereoselectivity. | Internal alkynes, alkyl halides. | nih.govresearchgate.net |

| Carbometalation | Stereospecific syn-addition of organometallic reagents. | Excellent E/Z selectivity based on reaction geometry. | Terminal and internal alkynes. | beilstein-journals.orgresearchgate.net |

| Cross-Coupling | Palladium-catalyzed C-C bond formation. | High stereospecificity depending on catalyst and substrates. | Organoboranes, organic halides, alkenes. | chemistry.coachnih.gov |

| HWE Reaction | Uses modified phosphonate reagents. | Can be tuned for E or Z selectivity. | Aldehydes, brominated phosphonates. | acs.org |

| Lewis Acid Catalysis | Enables reactions of sterically hindered substrates. | Excellent regioselectivity; poor diastereoselectivity. | Internal alkynols, arylamines. | acs.org |

Novel Synthetic Protocols and Flow Chemistry Approaches for Branched Alkene Intermediates

The demand for efficient, scalable, and sustainable chemical manufacturing has spurred the development of novel synthetic protocols and the adoption of enabling technologies like flow chemistry. These advancements are particularly relevant for the synthesis of complex molecules like terpenes and their derivatives. nih.gov

Novel Synthetic Protocols

Recent innovations in C-C bond formation have expanded the toolkit for assembling branched alkene structures. oup.comnih.gov Enzymatic reactions are gaining prominence for their high selectivity under mild conditions. nih.gov For example, biocatalytic versions of the Stetter and Pictet-Spengler reactions have been developed for preparative-scale synthesis. nih.gov Furthermore, new enzymatic reactions, such as the reductive coupling of carbon monoxide and intermolecular Diels-Alder reactions, have been identified, opening new avenues for complex molecule synthesis. nih.gov

In non-enzymatic synthesis, a programmable approach for creating diverse terpene architectures starts from simple phenols. chemrxiv.org The sequence involves prenylation, dearomatization/prenyl migration, and an epoxidation/radical cyclization cascade to rapidly build polycyclic terpene frameworks. chemrxiv.org Such strategies highlight a shift towards building molecular complexity in a planned and efficient manner, which is applicable to the synthesis of acyclic branched structures as well.

Flow Chemistry Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates, and the potential for straightforward scaling and automation. youtube.com

For terpene synthesis, flow chemistry has proven to be a powerful tool. nih.gov Biocatalysis in a flow system has been used for the efficient production of sesquiterpenes. nih.gov By employing a segmented flow system, where aqueous and organic phases move as alternating plugs, high mass-transfer rates can be achieved without deactivating the enzyme catalyst, leading to quantitative yields of valuable terpenes. nih.gov This approach is directly analogous to what could be envisioned for the large-scale synthesis of this compound or its precursors.

The continuous-flow synthesis of the complex antimalarial drug artemisinin, a sesquiterpene lactone, demonstrates the capability of this technology to handle multi-step, complex syntheses. nih.gov Flow reactors are also well-suited for photochemical and electrochemical reactions, which are increasingly used in modern organic synthesis. youtube.com The on-demand generation of reactive or unstable intermediates, which are immediately consumed in the next step of a "telescoped" reaction sequence, is another key advantage that improves safety and efficiency. youtube.com

Table 2: Key Parameters and Advantages of Flow Chemistry in Synthesis

| Parameter / Advantage | Description | Relevance to Branched Alkene Synthesis | Ref |

|---|---|---|---|

| Residence Time | The time the reaction mixture spends in the reactor; precisely controlled by reactor volume and flow rate. | Allows for fine-tuning of reaction conditions to maximize yield and selectivity. | youtube.com |

| Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors enables rapid and efficient transfer. | Improves control over highly exothermic or fast reactions, preventing side products. | nih.gov |

| Safety | Small reactor volumes minimize the quantity of hazardous materials at any given time. | Enables the use of reactive reagents or unstable intermediates safely. | youtube.com |

| Scalability | Production is scaled by running the process for a longer duration ("scaling out") rather than increasing reactor size. | Simplifies the transition from laboratory discovery to industrial production. | nih.gov |

| Automation | Flow systems can be integrated with automated control and data-logging for process optimization. | Facilitates high-throughput screening of reaction conditions and library synthesis. | nih.gov |

Reactivity and Mechanistic Investigations of 1 Undecene, 2,6,10 Trimethyl

Reactions Involving the Terminal Carbon-Carbon Double Bond

The terminal double bond of 1-Undecene (B165158), 2,6,10-trimethyl is the primary site of its reactivity, undergoing a variety of addition reactions. msu.edu Like other terminal alkenes, it can participate in reactions such as hydration, hydrogenation, and halogenation. fiveable.me The addition of reagents across the double bond typically follows specific regiochemical and stereochemical principles.

A significant portion of alkene reactions are addition reactions, where the relatively weak pi-bond is broken and replaced by two new sigma bonds, a process that is often exothermic. msu.edu For unsymmetrical alkenes like 1-Undecene, 2,6,10-trimethyl, the addition of unsymmetrical reagents can lead to two different constitutional isomers. The preferential formation of one isomer over the other is known as regioselectivity. msu.edulumenlearning.com

Common reactions for terminal alkenes include:

Hydration: The addition of a water molecule across the double bond to form an alcohol. This can be achieved through different methods, each with a specific regioselectivity. fiveable.me

Hydrogenation: The addition of hydrogen across the double bond, typically in the presence of a metal catalyst, to form the corresponding alkane, 2,6,10-trimethylundecane. tutorchase.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) which typically proceeds via a carbocation intermediate and follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. organic-chemistry.orgyoutube.com

Oxidative Cleavage: Reactions that break the carbon-carbon double bond completely to form smaller oxidized molecules like aldehydes, ketones, or carboxylic acids. libretexts.org

The table below summarizes some typical reactions of terminal alkenes, which are also applicable to this compound.

| Reaction Type | Reagents | Typical Product(s) | Regioselectivity |

| Hydration (Acid-Catalyzed) | H₂O, H⁺ | Alcohol | Markovnikov |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Alcohol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |

| Hydrogenation | H₂, Catalyst (e.g., Pt, Pd, Ni) | Alkane | N/A |

| Halogenation | X₂ (X = Cl, Br) | Dihaloalkane | Anti-addition |

| Hydrohalogenation | HX (X = Cl, Br, I) | Haloalkane | Markovnikov |

| Ozonolysis | 1. O₃ 2. DMS or Zn/H₂O | Aldehydes and/or Ketones | N/A |

Carbocation Chemistry of Branched Alkenes

In acidic environments, the reaction of alkenes often proceeds through carbocation intermediates. masterorganicchemistry.com The structure and stability of these carbocations are crucial in determining the reaction pathway and the final products. For a branched alkene like this compound, the formation and subsequent reactions of carbocations are of particular interest.

Rearrangement and Isomerization Processes in Acidic Environments

The initial protonation of this compound in an acidic medium would lead to the formation of a secondary carbocation at the C2 position. However, carbocations are prone to rearrangements to form more stable species. masterorganicchemistry.com In this case, a hydride shift from the adjacent tertiary carbon (C2) to the secondary carbocation would result in a more stable tertiary carbocation.

Highly branched carbenium ions have a tendency to rapidly rearrange to more stable cationic species through cracking or isomerization reactions. acs.orgugent.be These rearrangements are driven by the thermodynamic stability of the resulting carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. quora.comwikipedia.orgchemistrytalk.org This is due to the electron-donating inductive effect of alkyl groups and hyperconjugation, which delocalize the positive charge. quora.comlibretexts.org

Beta-Scission Pathways and Stability of Carbenium Ions

Carbenium ions, particularly at elevated temperatures as seen in processes like catalytic cracking, can undergo β-scission. taylorandfrancis.comwikipedia.org This process involves the cleavage of a carbon-carbon bond at the beta position relative to the positively charged carbon, resulting in the formation of a smaller alkene and a new, smaller carbenium ion. taylorandfrancis.com The stability of both the reactant carbenium ion and the resulting fragments plays a key role in determining the likelihood and pathway of β-scission. nih.gov

For the tertiary carbocation derived from this compound, several β-scission pathways are possible, leading to a variety of smaller alkenes and carbenium ions. The rate of β-scission is generally faster when it leads to the formation of more stable products. researchgate.net For instance, cracking modes that produce tertiary carbenium ions are generally favored over those that produce secondary or primary carbenium ions. ugent.be Studies on the cracking of C8 intermediates have shown that cracking modes involving the transition from a tertiary to another tertiary carbocation (3° → 3°) or from a tertiary to a secondary carbocation (3° → 2°) are dominant. ugent.be

The stability of carbenium ions is a critical factor, with tertiary carbenium ions being significantly more stable than their secondary and primary counterparts, irrespective of chain length. acs.orgugent.benih.gov This enhanced stability is attributed to hyperconjugation and the inductive effects of the alkyl groups surrounding the charged carbon. quora.comwikipedia.org

Influence of Branching on Reaction Kinetics and Product Selectivity

The branched structure of this compound has a significant impact on its reaction kinetics and the selectivity of the products formed. Branching can influence reactivity in several ways:

Steric Hindrance: The methyl groups can sterically hinder the approach of reagents to the double bond, potentially slowing down the reaction rate compared to a linear alkene of similar chain length. tutorchase.com However, this effect can also lead to higher selectivity in certain reactions. organic-chemistry.org

Carbocation Stability: As discussed, branching leads to the formation of more stable tertiary carbocations upon protonation. This increased stability can accelerate reactions that proceed through a carbocation intermediate. nih.gov

Product Distribution: In reactions involving carbocation rearrangements, the branching pattern dictates the possible rearrangement pathways and thus the structure of the final products. For example, in acid-catalyzed isomerization, the initial branched structure will lead to a specific set of isomeric alkenes.

The table below summarizes the influence of branching on key aspects of alkene reactivity.

| Feature | Influence of Branching |

| Reaction Rate | Can be decreased due to steric hindrance or increased due to the formation of stable carbocation intermediates. |

| Product Selectivity | Generally increases due to steric and electronic directing effects. lumenlearning.comorganic-chemistry.org |

| Carbocation Stability | Significantly increases with the degree of substitution (tertiary > secondary > primary). quora.comwikipedia.orgchemistrytalk.org |

| Rearrangement Pathways | Dictated by the location of branches, leading to specific isomerized products. |

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a compound like 1-Undecene (B165158), 2,6,10-trimethyl, MS is crucial for confirming its molecular weight and deducing its structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule's structure. For branched alkenes like 1-Undecene, 2,6,10-trimethyl, fragmentation patterns are governed by the stability of the resulting carbocations and radicals. ic.ac.ukuni-saarland.de

Key fragmentation pathways include:

Allylic Cleavage: The most prominent fragmentation for many alkenes involves the cleavage of the bond allylic (adjacent) to the double bond. jove.com This is because the resulting allylic carbocation is stabilized by resonance. For this compound, cleavage at the C3-C4 bond is highly favored.

Branch Point Cleavage: Fragmentation preferentially occurs at the points of branching in the alkyl chain because it leads to the formation of more stable secondary and tertiary carbocations. ic.ac.ukwhitman.edu The loss of the largest alkyl group at a branch point is often favored. whitman.edu

McLafferty Rearrangement: Alkenes with a γ-hydrogen relative to the double bond can undergo a McLafferty rearrangement, which involves the transfer of that hydrogen to the double bond through a six-membered transition state, leading to the elimination of a neutral alkene. jove.comresearchgate.net

The EI mass spectrum of this compound would be expected to show a molecular ion peak (M•+) at m/z 196 (for C14H28), although it may be weak due to the compound's branched nature. ic.ac.uk The spectrum would be characterized by a series of fragment ions corresponding to the stable carbocations formed from the cleavages described above.

Table 1: Predicted Key EI-MS Fragmentations for this compound

| Fragmentation Type | Bond Cleaved | Resulting Cation (m/z) | Lost Neutral Radical | Significance |

|---|---|---|---|---|

| Allylic Cleavage | C3-C4 | C4H7+ (55) or larger fragments after rearrangement | C10H21• | Characteristic for 1-alkenes. |

| Branch Point Cleavage | C6-C7 | C10H21+ (141) | C4H7• | Indicates branching at C6. Favored due to secondary carbocation formation. |

| Branch Point Cleavage | C10-C11 | C13H27+ (181) | CH3• | Indicates methyl branching at C10. |

While EI-MS is excellent for determining branching, the double bond in alkenes can migrate upon ionization, making its precise location difficult to determine. ic.ac.uk To overcome this, chemical derivatization is employed prior to GC-MS analysis. The reaction of an alkene with dimethyl disulfide (DMDS), catalyzed by iodine, is a well-established method for fixing the double bond's position. researchgate.netnih.govresearchgate.net

The DMDS molecule adds across the double bond, forming a stable dithioether adduct. researchgate.net When this adduct is analyzed by EI-MS, it fragments predictably at the C-C bond that was originally the double bond. The key fragmentation is the cleavage between the two carbon atoms that now bear the methylthio (-SCH3) groups. This results in two prominent fragment ions whose masses directly reveal the original location of the double bond. researchgate.netnsf.gov For this compound, derivatization with DMDS would yield an adduct that, upon fragmentation, would produce ions confirming the double bond between C1 and C2. This technique is highly efficient for mono- and even polyunsaturated alkenes. nih.govnsf.govdntb.gov.ua

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile materials like polymers. researchgate.netnih.gov The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down (pyrolyze) into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. researchgate.net

The resulting chromatogram, or pyrogram, is a characteristic fingerprint of the original polymer. nih.gov If this compound were used as a monomer in a polymerization reaction, Py-GC/MS could be used to identify its presence in the resulting polymer. The pyrolysis would break the polymer down, and the monomer or related characteristic fragments would be detected. For example, styrene (B11656) monomer, dimer, and trimer are used as markers to identify polystyrene. nih.gov Similarly, this technique is used to identify alkenes like 1-undecene in complex matrices such as asphalt (B605645) and environmental particulate matter, where they arise from the thermal degradation of larger molecules. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H (proton) and ¹³C NMR spectra provide a wealth of information for assigning the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule.

Vinylic Protons: The protons on the C1 double bond (=CH₂) would appear in the downfield region, typically between 4.9 and 5.8 ppm. libretexts.org Their splitting pattern would reveal coupling to the C3 protons.

Allylic Protons: The protons on C3 would be deshielded by the adjacent double bond and appear around 2.0 ppm. libretexts.org

Methyl Protons: The three methyl groups (at C2, C6, and C10) would appear as distinct signals in the upfield region (typically 0.8-1.7 ppm). The methyl group at C2, being attached to the double bond, would be slightly downfield compared to the others. libretexts.org

Methylene (B1212753) and Methine Protons: The remaining CH₂ and CH groups in the long alkyl chain would produce a complex, overlapping set of signals in the 1.0-1.6 ppm region. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

sp² Carbons: The two carbons of the double bond (C1 and C2) would be significantly deshielded, appearing in the 100-150 ppm range. libretexts.org

sp³ Carbons: The remaining twelve sp³-hybridized carbons would appear in the upfield region (10-60 ppm). The chemical shift of each carbon would depend on its local environment, such as the degree of substitution. rsc.org

Combining ¹H and ¹³C NMR data allows for a comprehensive assignment of the molecule's carbon skeleton and proton environments. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (=CH₂) | ~4.9-5.1 | ~110-114 |

| C2 (-C(CH₃)=) | - | ~145-150 |

| C2-CH₃ | ~1.7 | ~20-25 |

| C3-C9, C11 (Alkyl Chain) | ~1.0-2.0 (complex) | ~20-45 |

| C6-CH₃, C10-CH₃ | ~0.8-0.9 | ~15-22 |

While 1D NMR is foundational, complex molecules and isomers often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. nih.gov Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a homonuclear correlation experiment that maps the coupling relationships between protons. muni.cz

A DQF-COSY spectrum displays cross-peaks between protons that are J-coupled (typically through two or three bonds). nih.gov This allows for the tracing of entire spin systems within the molecule. For this compound, DQF-COSY would be invaluable for:

Confirming Connectivity: It would show clear correlations between the vinylic protons on C1 and the allylic protons on C3, confirming the position of the double bond. It would also help trace the connectivity along the entire alkyl chain.

Resolving Overlap: The complex, overlapping signals of the aliphatic protons in the 1D spectrum can be resolved in the second dimension of a DQF-COSY spectrum, allowing for the assignment of individual proton signals. acs.orgyoutube.com

Isomer Differentiation: Isomers of this compound (e.g., those with the double bond at a different position or with a different branching pattern) would have different proton-proton coupling networks. DQF-COSY would reveal these different connectivity patterns, making it a powerful tool for distinguishing between closely related isomers. nih.govacs.org The technique offers higher resolution and cleaner spectra compared to standard COSY, as it effectively suppresses strong, uncoupled signals (like singlets from methyl groups or solvents) and reduces the intensity of diagonal peaks. muni.czyoutube.com

Other 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used in conjunction with DQF-COSY to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, to build a complete and unambiguous picture of the molecular structure. nih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds from a mixture. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin tube known as a column. Factors such as boiling point, molecular size, and the polarity of the compound influence its retention time, which is the time it takes for a specific compound to travel through the column to the detector. youtube.com

In the context of "this compound," a C14H28 branched alkene, GC is instrumental in isolating it from a complex matrix, such as an essential oil or a synthetic reaction mixture. The choice of the stationary phase is critical and significantly impacts the separation of its various isomers. chromatographyonline.com Non-polar stationary phases, such as those based on dimethylpolysiloxane, primarily separate compounds based on their boiling points. In contrast, polar stationary phases, like those containing polyethylene (B3416737) glycol or cyanopropyl groups, can induce different retention behaviors based on polar interactions, which is particularly useful for separating isomers with subtle structural differences. mdpi.com

While retention time is a useful parameter, it can vary between different instruments and analytical conditions. To overcome this limitation, the Kovats retention index (RI) system was developed. pherobase.com This system standardizes retention times by relating the retention time of an analyte to those of n-alkanes eluting before and after it. The retention index is a more robust and transferable parameter for compound identification. chromatographyonline.com

The separation and identification of isomers of "this compound" present a significant analytical challenge due to their similar mass spectra. Isomers can differ in the position of the double bond and the branching of the methyl groups. These subtle structural variations can be effectively distinguished using retention index data on different stationary phases. vurup.sk

The retention behavior of branched alkenes is influenced by several factors:

Degree of Branching: Generally, for a given carbon number, a more branched isomer will have a lower boiling point and thus a shorter retention time on a non-polar column compared to a less branched or linear isomer. nih.gov

Position of the Double Bond: The position of the double bond within the carbon chain also affects the retention time. The specific interactions of the π-electrons of the double bond with the stationary phase can lead to differences in retention indices. vurup.sk

Stationary Phase Polarity: The use of stationary phases with varying polarities is a key strategy for separating isomers. A polar stationary phase will interact more strongly with the more exposed or sterically accessible double bonds of certain isomers, leading to longer retention times compared to a non-polar phase. nih.gov

The table below presents Kovats retention indices for a structurally related compound, "2,6,10-Trimethyl-9-undecenal," on two different non-polar stationary phases. This illustrates how retention indices can be used for compound characterization.

| Compound Name | Kovats Retention Index | Column Type |

| 2,6,10-Trimethyl-9-undecenal | 1445 | HP-5 |

| 2,6,10-Trimethyl-9-undecenal | 1507 | DB-5 |

| Data sourced from The Pherobase. pherobase.com |

The difference in retention indices on the two similar non-polar columns highlights the sensitivity of the technique and the importance of using standardized methods and reference data for accurate identification.

For the separation of "this compound" isomers, a multi-column approach using stationary phases of different polarities would be highly effective. For example, a non-polar phase would primarily separate based on boiling point differences arising from branching, while a polar phase would provide selectivity based on the accessibility of the double bond. By comparing the retention indices obtained on these different columns with established databases or through the analysis of synthesized standards, a confident identification of the specific isomers can be achieved.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, conformational preferences, and electronic properties that govern the reactivity of 1-Undecene (B165158), 2,6,10-trimethyl.

Molecular Structure and Conformation:

The structure of 1-Undecene, 2,6,10-trimethyl, featuring a long aliphatic chain with multiple chiral centers and a terminal double bond, gives rise to a multitude of possible conformations. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be employed to determine the optimized geometries of various conformers and their relative energies. These calculations help in identifying the most stable, low-energy conformations that are likely to be predominant.

For analogous branched, long-chain alkenes, theoretical calculations have shown that the bond angles around the sp2 hybridized carbons of the double bond are approximately 120°, though steric hindrance from the bulky alkyl groups can cause slight deviations wikipedia.orglibretexts.org. The C=C double bond length is typically calculated to be around 1.34 Å, and C-C single bonds are in the range of 1.53-1.54 Å. The bond angles around the sp3 hybridized carbons in the chain are generally close to the ideal tetrahedral angle of 109.5°.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of a Similar Branched Alkene

| Parameter | Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-C Single Bond Length | ~1.53 - 1.54 Å |

| C-H Bond Length | ~1.09 - 1.10 Å |

| C=C-C Bond Angle | ~122° - 124° |

Note: These values are representative and are based on DFT calculations for structurally similar long-chain branched alkenes.

Reactivity:

The reactivity of this compound is primarily dictated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. Quantum chemical calculations can provide insights into the molecule's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential map.

The Highest Occupied Molecular Orbital (HOMO) is typically localized around the electron-rich C=C double bond, indicating that this is the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) distribution suggests where a nucleophile would most likely attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For unsaturated hydrocarbons, DFT calculations can effectively model these electronic properties and predict reaction pathways nih.govdergipark.org.trmdpi.com.

Molecular Dynamics Simulations for Reaction Intermediates and Transition States

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules, including reaction intermediates and transition states.

MD simulations can be used to study the conformational flexibility of this compound and how this flexibility influences its reactivity. By simulating the molecule's movement over time, researchers can observe how it transitions between different conformations and how this might affect the accessibility of the double bond to reactants.

For studying chemical reactions, MD simulations can be particularly insightful. For instance, in the context of an addition reaction to the double bond, MD can be used to simulate the approach of a reactant and the subsequent formation of reaction intermediates and transition states. These simulations can help to elucidate the reaction mechanism by providing a dynamic picture of the bond-breaking and bond-forming processes. While computationally intensive, such simulations have been used to study reactions in similar unsaturated hydrocarbon systems, providing valuable information on reaction dynamics and pathways nih.govresearchgate.netyoutube.com.

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods are also widely used to predict spectroscopic data and chromatographic behavior, which are crucial for the identification and characterization of compounds.

Spectroscopic Properties:

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts of ¹H and ¹³C atoms. These calculations are typically performed using DFT methods, and the accuracy of the predictions can be improved by considering the effects of different conformers and solvent environments researchgate.netresearchgate.netgithub.iocompchemhighlights.orgnih.gov. For a molecule like this compound, with its numerous non-equivalent protons and carbons, computational prediction of the NMR spectrum can be an invaluable tool in assigning the complex experimental spectrum.

Table 2: Computationally Predicted ¹³C NMR Chemical Shifts for Representative Carbons in a Similar Branched Alkene

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (vinyl) | ~110 - 115 |

| C2 (vinyl) | ~145 - 150 |

| Methyl Carbons | ~15 - 25 |

| Methylene (B1212753) Carbons | ~25 - 40 |

Note: These are estimated ranges based on computational studies of analogous branched alkenes and may vary depending on the specific conformation and computational method used.

Chromatographic Behavior:

The prediction of chromatographic retention times, particularly in gas chromatography (GC), is another area where computational chemistry is applied. Quantitative Structure-Retention Relationship (QSPR) models are often developed to predict the retention indices of compounds based on their calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic properties obtained from quantum chemical calculations tuwien.atnih.govresearchgate.netnih.govphytochemia.com. For a non-polar compound like this compound, its retention on a non-polar GC column is primarily related to its boiling point and molecular size, which can be correlated with computationally derived descriptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Undecene, 2,6,10-trimethyl, and what methodological considerations are critical for achieving high regioselectivity?

- Methodology : A validated approach involves palladium-catalyzed hydrogenolysis of terminal allylic carbonates or acetates using formic acid-triethylamine as a reducing system. For introducing methyl groups, alkylation steps with methyl halides or Grignard reagents under inert atmospheres (e.g., nitrogen) are recommended. Reaction conditions (e.g., 60–80°C, 12–24 hours) must be optimized to avoid side reactions like over-alkylation .

- Data Consideration : Monitor reaction progress via GC-MS for intermediate identification and quantify yields using NMR (e.g., integration of methyl proton signals at δ 0.8–1.2 ppm).

Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- GC-MS : Use a non-polar column (e.g., DB-5) for separation, with electron ionization (70 eV) to confirm molecular ion peaks (expected m/z: ~182 for C₁₄H₂₆) and fragmentation patterns .

- NMR : Assign methyl groups (¹H NMR: δ 0.8–1.2 ppm; ¹³C NMR: δ 15–25 ppm) and olefinic protons (¹H NMR: δ 5.2–5.6 ppm) to verify regiochemistry .

- Physical Properties :

| Property | Value (Predicted/Reported) | Source |

|---|---|---|

| Boiling Point | ~249°C (extrapolated) | |

| Density | 0.768 g/cm³ (25°C) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 cartridges for vapor exposure. Nitrile gloves (0.11 mm thickness) and safety goggles compliant with EN 166 are mandatory .

- Environmental Controls : Ensure local exhaust ventilation (LEV) to maintain airborne concentrations below 10 mg/m³. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How do computational models predict the reactivity and stability of this compound under varying experimental conditions?

- In Silico Tools :

- Molecular Dynamics : Simulate thermal stability using NPT ensembles (e.g., GROMACS) to predict decomposition thresholds (>200°C).

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric effects from methyl groups on alkene reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for 1-Undecene derivatives, such as enzyme inhibition vs. cytotoxicity?

- Experimental Design :

- Dose-Response Assays : Test concentrations from 1–100 µM in cell lines (e.g., HeLa, HepG2) using MTT assays to distinguish cytotoxic thresholds.

- Enzyme Profiling : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to isolate inhibition mechanisms from cell-based effects .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodology :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-HRMS. Major products include ketones and carboxylic acids .

- Microbial Biodegradation : Use soil microcosms with Pseudomonas spp. to track mineralization rates via ¹⁴C labeling. Aerobic degradation half-life: ~14 days .

Data Contradictions and Resolution

- Boiling Point Variability : Reported values range from 119°C (11 Torr) to 249°C (ambient pressure). This discrepancy arises from differences in measurement techniques (e.g., reduced-pressure vs. atmospheric distillation). Always report pressure conditions .

- Bioactivity Conflicts : Anticancer activity in some studies vs. inactivity in others may reflect differences in cell line sensitivity or impurity profiles (e.g., isomer contamination). Validate compound purity via HPLC (>98%) before bioassays .

Key Research Gaps

- Mechanistic Studies : Limited data exist on the compound’s interaction with lipid membranes or protein targets. Molecular docking with membrane receptors (e.g., GPCRs) is recommended.

- Stereochemical Effects : The impact of double bond geometry (cis/trans) on physicochemical properties remains unexplored. Synthesize and compare isomers using chiral catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.